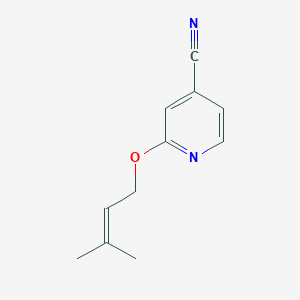
2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile varies depending on its application. In medicine, this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and division. In agriculture, this compound inhibits the growth of weeds by interfering with the synthesis of essential amino acids. In materials science, this compound serves as a building block for the synthesis of novel materials by participating in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells without affecting normal cells. In agriculture, this compound effectively controls the growth of weeds without harming crops. In materials science, this compound serves as a building block for the synthesis of novel materials with unique properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile in lab experiments include its high purity, stability, and versatility. This compound can be easily synthesized and purified using standard techniques, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents. Careful handling and proper disposal of this compound are necessary to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for the research on 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile. In medicine, further studies are needed to explore the potential of this compound as a novel anti-cancer agent. In agriculture, research on the use of this compound as a herbicide should be continued to develop more effective and environmentally friendly weed control methods. In materials science, the synthesis of novel materials using this compound as a building block should be explored to develop materials with unique properties and applications. Overall, the research on this compound has the potential to contribute to various fields and lead to the development of new technologies and products.
Synthesis Methods
The synthesis of 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile involves the reaction of 2-(3-methylbut-2-enyloxy)pyridine with cyanogen bromide. The reaction takes place in the presence of a base such as triethylamine and a solvent such as acetonitrile. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that this compound effectively controls the growth of weeds without harming crops. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
2-(3-methylbut-2-enoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)4-6-14-11-7-10(8-12)3-5-13-11/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOCHZSVDFGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=NC=CC(=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

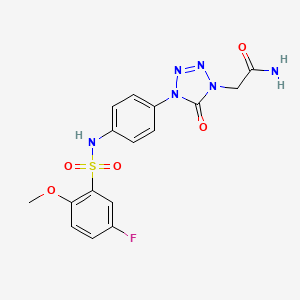
![3-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869979.png)

![[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2869981.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2869983.png)
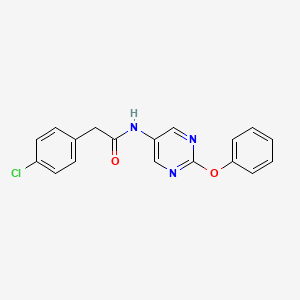
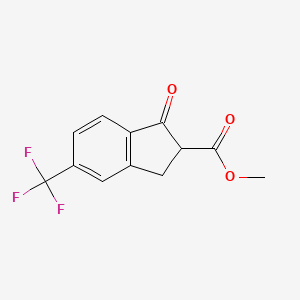
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2869989.png)
![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)

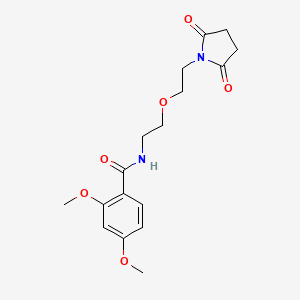
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)
